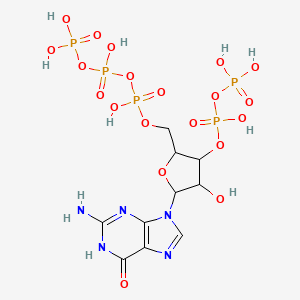

Guanosine pentaphosphate

Beschreibung

Eigenschaften

IUPAC Name |

[5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N5O20P5/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(32-39(26,27)33-36(18,19)20)3(31-9)1-30-38(24,25)35-40(28,29)34-37(21,22)23/h2-3,5-6,9,16H,1H2,(H,24,25)(H,26,27)(H,28,29)(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPMACXZAITQAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N5O20P5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

683.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Stringent Response: A Technical Guide to the Alarmone Guanosine Pentaphosphate (ppGpp)

Abstract

In the competitive microbial world, the ability to rapidly adapt to environmental stress is paramount for survival. Bacteria have evolved sophisticated signaling networks to sense and respond to adverse conditions, such as nutrient deprivation. Central to this adaptation is the stringent response, a global reprogramming of cellular physiology orchestrated by the alarmone guanosine pentaphosphate (ppGpp). This technical guide provides an in-depth examination of the synthesis, molecular mechanisms, and physiological consequences of ppGpp signaling. We delve into the core enzymatic machinery, including the bifunctional enzyme SpoT and the ribosome-associated synthetase RelA, and explore the downstream effects on transcription, translation, and DNA replication. Furthermore, this guide offers detailed protocols for the detection and quantification of ppGpp, and discusses its burgeoning role as a target for novel antimicrobial drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical bacterial survival pathway.

Introduction: The Concept of an "Alarmone"

The term "alarmone" refers to an intracellular signaling molecule that is produced in response to stress, triggering a broad defensive and adaptive response. Guanosine pentaphosphate (ppGpp), along with its precursor guanosine tetraphosphate (pppGpp), collectively referred to as (p)ppGpp, stands as the archetypal alarmone in bacteria. The accumulation of (p)ppGpp initiates the "stringent response," a sweeping reconfiguration of cellular metabolism and gene expression that shifts the cell from a state of active growth to one of maintenance and stress resistance.

This response is critical for bacterial survival under numerous stressful conditions, most notably amino acid starvation, but also fatty acid, iron, and phosphate limitation. The physiological consequences are profound and include the downregulation of stable RNA (rRNA, tRNA) synthesis, the upregulation of amino acid biosynthesis and stress survival genes, and the inhibition of DNA replication. Given its central role in bacterial survival, persistence, and virulence, the ppGpp signaling network represents a promising, yet underexploited, target for the development of new antimicrobial agents.

The Core Machinery: Synthesis and Degradation of ppGpp

The cellular concentration of ppGpp is meticulously controlled by the coordinated activities of synthetase and hydrolase enzymes. In gammaproteobacteria, such as Escherichia coli, this regulation is primarily handled by two key enzymes: RelA and SpoT.

-

RelA: This enzyme is a ribosome-dependent (p)ppGpp synthetase. Its activity is triggered when an uncharged tRNA molecule enters the A-site of the ribosome, a direct signal of amino acid starvation. This event activates RelA to synthesize (p)ppGpp from GTP and ATP (or GDP). RelA possesses only synthetase activity.

-

SpoT: This is a bifunctional enzyme with both (p)ppGpp synthetase and hydrolase activities. The synthetase activity of SpoT is generally weaker than that of RelA and is activated by various other stresses, including fatty acid and phosphate starvation. Its hydrolase activity is dominant during periods of nutrient sufficiency, ensuring low basal levels of (p)ppGpp and allowing for a rapid return to growth when conditions improve.

The dual nature of SpoT allows it to act as a cellular rheostat, fine-tuning the ppGpp pool in response to a wider array of inputs beyond amino acid availability.

Figure 2: Mechanism of ppGpp and DksA action on RNA Polymerase.

Regulation of Other Cellular Processes

Beyond transcription, ppGpp directly influences other fundamental processes:

-

Translation: ppGpp can inhibit translation by binding to initiation factors such as IF2, thereby impeding the formation of the translation initiation complex. This ensures that new protein synthesis is curtailed when amino acid precursors are scarce.

-

DNA Replication: The stringent response inhibits the initiation of new rounds of DNA replication, though ongoing rounds are typically completed. This is achieved, in part, by ppGpp-mediated downregulation of the transcription of the dnaA gene, which encodes the essential replication initiation protein DnaA.

-

GTP Homeostasis: As a guanine nucleotide, ppGpp directly impacts the pool of cellular GTP. It inhibits enzymes involved in GTP biosynthesis, such as guanylate kinase, further linking the stringent response to the cell's overall energy status.

Methodologies for the Study of ppGpp

Accurate detection and quantification of the intracellular (p)ppGpp pool are crucial for studying the stringent response. The classic and most widely cited method is thin-layer chromatography (TLC).

Experimental Protocol: Detection of (p)ppGpp by TLC

This protocol is adapted for E. coli and relies on radiolabeling the cellular phosphate pool with 32P.

Objective: To quantify the relative abundance of GTP, pppGpp, and ppGpp in bacterial cells before and after inducing the stringent response.

Materials:

-

E. coli strain of interest (e.g., wild-type and a ΔrelAΔspoT (ppGpp0) mutant as a negative control).

-

MOPS minimal medium.

-

32P-orthophosphoric acid.

-

Serine hydroxamate (SHX) or mupirocin to induce amino acid starvation.

-

Formic acid.

-

Polyethyleneimine (PEI) cellulose TLC plates.

-

TLC running buffer (e.g., 1.5 M KH2PO4, pH 3.4).

-

Phosphorimager screen and scanner.

Step-by-Step Methodology:

-

Cell Culture and Labeling:

-

Grow bacterial cultures overnight in MOPS minimal medium.

-

Inoculate fresh MOPS medium to an OD600 of ~0.05 and grow to mid-log phase (OD600 ~0.4).

-

Add 32P-orthophosphoric acid (e.g., 20-100 µCi/mL) to the culture and continue to grow for at least two generations to ensure uniform labeling of the nucleotide pool.

-

-

Induction of Stringent Response:

-

Split the labeled culture into two flasks.

-

To one flask, add the inducing agent (e.g., 1 mg/mL serine hydroxamate). This competitively inhibits seryl-tRNA synthetase, mimicking serine starvation.

-

To the other flask (uninduced control), add an equal volume of water.

-

Incubate both flasks for a defined period (e.g., 10-20 minutes).

-

-

Nucleotide Extraction:

-

Withdraw an equal volume of cells (e.g., 1 mL) from each culture.

-

Immediately add the cells to an equal volume of ice-cold 2 M formic acid to stop metabolism and extract nucleotides.

-

Vortex vigorously and incubate on ice for 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm for 5 minutes) to pellet cell debris.

-

Carefully transfer the supernatant containing the extracted nucleotides to a fresh tube.

-

-

Thin-Layer Chromatography (TLC):

-

Spot a small, equal volume (e.g., 5-10 µL) of each formic acid extract onto the origin of a PEI-cellulose TLC plate.

-

Allow the spots to dry completely.

-

Develop the chromatogram by placing the plate in a sealed tank containing the TLC running buffer. Allow the solvent front to migrate near the top of the plate.

-

Remove the plate and allow it to air dry completely.

-

-

Detection and Quantification:

-

Expose the dried TLC plate to a phosphorimager screen overnight.

-

Scan the screen using a phosphorimager.

-

Identify the spots corresponding to GTP, pppGpp, and ppGpp based on their migration relative to standards (if available) or published chromatograms. ppGpp and pppGpp migrate more slowly than GTP.

-

Quantify the intensity of each spot using densitometry software. The level of (p)ppGpp is often expressed as a percentage of the total guanine nucleotide pool: [(ppGpp + pppGpp) / (GTP + ppGpp + pppGpp)] * 100.

-

Causality and Self-Validation:

-

Why formic acid? It serves the dual purpose of instantly halting enzymatic activity and efficiently extracting the highly polar nucleotides from the cells.

-

Why 32P labeling? It provides high sensitivity for detecting the low-abundance alarmones and allows for direct quantification of the phosphate-containing molecules.

-

Essential Controls: The ppGpp0 mutant is a critical negative control. This strain should not produce (p)ppGpp upon induction, validating that the observed spots are indeed the alarmones. The uninduced sample serves as the baseline for the wild-type strain.

Alternative and Advanced Methodologies

While TLC is robust, other methods offer different advantages.

| Method | Principle | Advantages | Disadvantages |

| HPLC/Mass Spectrometry | Chromatographic separation followed by mass-based detection. | High specificity and absolute quantification possible. Does not require radiolabeling. | Requires specialized equipment; sample preparation can be more complex. |

| DRaCALA | D ifferential Ra dial C apillary A ction of L igand A ssay. | Allows for rapid screening of ppGpp-protein interactions in vitro. | Indirect detection of ppGpp; primarily for binding studies, not cellular quantification. |

ppGpp as a Target for Antimicrobial Development

The central role of the stringent response in bacterial survival and pathogenesis makes it an attractive target for new antibiotics. Bacteria lacking a functional stringent response exhibit attenuated virulence and increased susceptibility to traditional antibiotics. The goal is to develop molecules that can either inhibit ppGpp synthesis or mimic its effects to induce a toxic, unregulated state.

-

RelA/SpoT Inhibitors: Small molecules that inhibit the synthetase activity of RelA and/or SpoT would prevent bacteria from adapting to stress, potentially rendering them more susceptible to host immune clearance or conventional antibiotics. One such example is Relacin, a synthetic analogue of ppGpp that was shown to inhibit RelA from the Gram-positive bacterium Staphylococcus aureus.

-

Hydrolase Inhibitors: A more novel approach is to inhibit the hydrolase activity of SpoT. This would lead to the toxic accumulation of ppGpp even in the absence of stress, effectively short-circuiting bacterial growth control.

The development of drugs targeting this pathway is still in its early stages, but it represents a promising frontier in the fight against antibiotic-resistant bacteria.

Conclusion and Future Perspectives

Guanosine pentaphosphate is far more than a simple starvation signal; it is the master regulator of bacterial life strategy, dictating the trade-off between growth and survival. Our understanding of the stringent response has expanded significantly, from its discovery as a regulator of RNA synthesis to its recognized role in virulence, biofilm formation, and antibiotic tolerance.

Future research will likely focus on several key areas: dissecting the full range of ppGpp's molecular targets, understanding how the stringent response is integrated with other stress-response networks, and translating our fundamental knowledge of this pathway into clinically effective antimicrobial therapies. The intricate and powerful system governed by this single small molecule will undoubtedly continue to be a rich field of scientific inquiry.

References

-

Dalebroux, Z. T., & Swanson, M. S. (2012). ppGpp: magic beyond RNA polymerase. Nature Reviews Microbiology, 10(4), 203-212. [Link]

-

Hauryliuk, V., Atkinson, G. C., Murakami, K. S., Tenson, T., & Gerdes, K. (2015). Recent functional insights into the role of (p)ppGpp in bacterial physiology. Nature Reviews Microbiology, 13(5), 298-309. [Link]

-

Gruber, T. M. (2014). The molecular magic of (p)ppGpp in transcription. Journal of Molecular Biology, 426(6), 1125-1132. [Link]

-

Milon, P., Tischenko, E., Tomsic, J., Caserta, E., Folkers, G., La Teana, A., ... & Rodnina, M. V. (2006). The nucleotide-binding site of bacterial translation initiation factor 2 (IF2) is located in the C-terminal domain of the protein. Journal of Biological Chemistry, 281(33), 23543-23549. [Link]

-

Kriel, A., Bittner, A. N., Kimani, F., & Rohlman, C. E. (2012). Guanosine 5'-triphosphate 3'-diphosphate (GTP) and guanosine 5'-diphosphate 3'-diphosphate (ppGpp) inhibit guanylate kinase from Escherichia coli. Journal of Bacteriology, 194(17), 4537-4544. [Link]

-

Wexselblatt, E., Yudaev, M., & Sal-Man, N. (2012). Relacin, a novel antibacterial agent targeting the stringent response. PloS one, 7(9), e44321. [Link]

The Stringent Response Regulator SpoT: A Technical Guide to the Degradation of Guanosine Pentaphosphate

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The stringent response is a universal bacterial survival strategy orchestrated by the alarmone guanosine pentaphosphate (pppGpp) and its precursor, ppGpp, collectively referred to as (p)ppGpp. The intracellular concentration of these signaling molecules is meticulously controlled by the RelA/SpoT homolog (RSH) family of enzymes. In many bacteria, including the model organism Escherichia coli, the bifunctional enzyme SpoT is the primary hydrolase responsible for degrading (p)ppGpp, thereby terminating the stringent response and allowing for the resumption of normal cellular activities. A comprehensive understanding of the mechanisms governing SpoT-mediated (p)ppGpp degradation is paramount for the development of novel antimicrobial strategies that target bacterial persistence and virulence. This technical guide provides an in-depth exploration of the structure, function, and regulation of SpoT, with a specific focus on its hydrolase activity. We will delve into the catalytic mechanism of pppGpp degradation, the intricate regulatory networks that modulate SpoT's enzymatic functions, and provide detailed, field-proven protocols for the in vitro characterization of SpoT hydrolase activity.

Introduction: The Stringent Response and the Central Role of (p)ppGpp

Bacteria have evolved sophisticated mechanisms to adapt to fluctuating and often harsh environmental conditions. The stringent response is a key adaptive pathway that enables bacteria to survive periods of nutrient limitation and other stresses.[1][2][3] This response is characterized by a rapid reprogramming of cellular physiology, including the downregulation of ribosome and tRNA synthesis, and the upregulation of amino acid biosynthesis and stress survival genes.[2][3] The master regulators of the stringent response are the alarmones pppGpp and ppGpp.[1][4]

In E. coli, the intracellular levels of (p)ppGpp are controlled by two key enzymes: RelA and SpoT.[3][5] RelA is a ribosome-associated synthetase that is activated by amino acid starvation, leading to a rapid accumulation of (p)ppGpp.[3][6] SpoT, on the other hand, is a bifunctional enzyme with both (p)ppGpp synthetase and hydrolase activities.[5] While its synthetase activity is generally weaker than that of RelA and is activated by different stress signals such as fatty acid, iron, or phosphate starvation, its hydrolase activity is constitutive and essential for bacterial viability in the presence of RelA.[7][8] The primary role of SpoT is to degrade (p)ppGpp, thus providing a crucial off-switch for the stringent response when favorable conditions return.[5]

The Bifunctional Enzyme SpoT: A Structural and Functional Overview

SpoT is a multidomain protein belonging to the RSH superfamily.[4][5] In E. coli, the SpoT protein is composed of 702 amino acids and is organized into two major functional regions: an N-terminal enzymatic domain (NTD) and a C-terminal regulatory domain (CTD).[5]

-

N-Terminal Domain (NTD): The NTD houses both the hydrolase (HD) and synthetase (SYNTH) active sites. The HD domain contains a conserved His-Asp (HD) motif that is critical for its Mn2+-dependent phosphohydrolase activity, which cleaves the 3'-pyrophosphate from (p)ppGpp to produce GDP or GTP and pyrophosphate (PPi).[5]

-

C-Terminal Domain (CTD): The CTD is responsible for sensing intracellular signals and regulating the enzymatic activities of the NTD. It comprises several conserved domains, including the TGS (ThrRS, GTPase, and SpoT) domain and the ACT (Aspartate kinase, Chorismate mutase, and TyrA) domain.[9][10] The CTD is believed to interact with the NTD to reciprocally regulate the synthetase and hydrolase activities.[4]

The interplay between the NTD and CTD is crucial for the finely tuned regulation of (p)ppGpp levels in the cell. Under non-stress conditions, the CTD is thought to maintain SpoT in a "hydrolase-ON/synthetase-OFF" conformation.

The Mechanism of Guanosine Pentaphosphate Degradation by SpoT

The primary role of SpoT in terminating the stringent response is its ability to hydrolyze the 3'-pyrophosphate group of pppGpp and ppGpp. This Mn2+-dependent reaction yields GTP or GDP, respectively, and inorganic pyrophosphate (PPi).[5][11]

The Hydrolase Domain and Catalytic Residues

The hydrolase activity of SpoT resides within its HD domain, which features a conserved catalytic pocket. While the precise catalytic mechanism is still under investigation, structural studies of RSH enzymes suggest a two-metal-ion-dependent mechanism for phosphohydrolase activity. Key residues within the HD motif, including a conserved histidine and aspartate, are essential for coordinating the Mn2+ cofactor and water molecules involved in the nucleophilic attack on the pyrophosphate bond.

Regulation of SpoT Hydrolase Activity: A Complex Network of Interactions

The hydrolase activity of SpoT is not constitutive but is instead subject to intricate regulation by a variety of cellular factors. This ensures that (p)ppGpp levels are tightly controlled in response to the metabolic state of the cell.

Intramolecular Regulation by the C-Terminal Domain (CTD)

The CTD plays a critical autoregulatory role. It is proposed that under favorable growth conditions, the CTD interacts with the NTD to maintain the enzyme in a conformation that favors hydrolysis over synthesis.[4] This "default" state prevents the toxic accumulation of (p)ppGpp.

Regulation by Protein-Protein Interactions

Several proteins have been identified that directly interact with SpoT to modulate its hydrolase activity:

-

Rsd (Regulator of Sigma D): Rsd has been shown to directly interact with the TGS domain of SpoT and stimulate its hydrolase activity.[7][12] This interaction is particularly important during carbon source downshifts.[7]

-

HPr (Histidine-containing phosphocarrier protein): The phosphorylation state of HPr, a key component of the phosphoenolpyruvate-dependent sugar phosphotransferase system (PTS), influences the Rsd-SpoT interaction. Dephosphorylated HPr can antagonize the stimulatory effect of Rsd on SpoT hydrolase activity.[7][12]

-

Acyl Carrier Protein (ACP): The acylation state of ACP, a central player in fatty acid biosynthesis, also regulates SpoT. Unacylated ACP is thought to shift the balance of SpoT activity towards synthesis, while acylated ACP favors hydrolysis.[13] This provides a direct link between fatty acid metabolism and the stringent response.

-

EIIANtr: In some bacteria, the phosphorylated form of the nitrogen-related PTS protein EIIANtr interacts with the ACT domain of SpoT to inhibit its hydrolase activity, leading to (p)ppGpp accumulation under nitrogen starvation.[10][14]

The following diagram illustrates the key regulatory inputs that control SpoT's hydrolase activity.

Caption: Regulation of SpoT hydrolase activity.

Experimental Protocols for the Study of SpoT-Mediated pppGpp Degradation

The characterization of SpoT hydrolase activity is essential for understanding its regulation and for screening potential inhibitors. Below are detailed protocols for in vitro assays.

Purification of Recombinant SpoT Protein

A highly pure and active SpoT protein preparation is a prerequisite for reliable enzymatic assays.

Protocol 1: Expression and Purification of His-tagged SpoT

-

Expression:

-

Transform E. coli BL21(DE3) cells with a pET-based expression vector encoding N-terminally His-tagged SpoT.

-

Grow the cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with 0.5 mM IPTG and continue incubation at 18°C for 16-18 hours.

-

Harvest the cells by centrifugation and store the pellet at -80°C.

-

-

Purification:

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme) and incubate on ice for 30 minutes.

-

Sonicate the cell suspension on ice to ensure complete lysis.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer without lysozyme.

-

Wash the column extensively with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged SpoT protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the eluted fractions by SDS-PAGE for purity.

-

Pool the pure fractions and dialyze against storage buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

-

Aliquot the purified protein and store at -80°C.

-

Causality Behind Experimental Choices: The use of a low induction temperature (18°C) enhances the solubility of the recombinant SpoT protein. The inclusion of PMSF and lysozyme in the lysis buffer prevents proteolysis and aids in efficient cell wall disruption, respectively. The step-wise increase in imidazole concentration during washing and elution ensures the removal of non-specifically bound proteins and the specific elution of the His-tagged SpoT.

In Vitro SpoT Hydrolase Assay using Radiolabeled pppGpp and Thin-Layer Chromatography (TLC)

This is a classic and highly sensitive method for monitoring SpoT hydrolase activity.

Protocol 2: Radiolabeled SpoT Hydrolase Assay

-

Preparation of 32P-labeled pppGpp:

-

Synthesize [α-32P]pppGpp enzymatically using purified RelA synthetase, [α-32P]GTP, and ATP.

-

Alternatively, [γ-32P]pppGpp can be synthesized using GTP and [γ-32P]ATP.[10]

-

Purify the radiolabeled pppGpp from the reaction mixture using anion-exchange chromatography or by separation on a PEI-cellulose TLC plate followed by elution.

-

-

Hydrolase Reaction:

-

Prepare a reaction mixture containing 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM MnCl2, 1 mM DTT, and the desired concentration of purified SpoT protein.

-

Initiate the reaction by adding a known amount of 32P-labeled pppGpp.

-

Incubate the reaction at 37°C.

-

At various time points, withdraw aliquots of the reaction and stop the reaction by adding an equal volume of 1 M formic acid.

-

-

Thin-Layer Chromatography (TLC):

-

Spot the quenched reaction aliquots onto a polyethyleneimine (PEI)-cellulose TLC plate.

-

Develop the chromatogram in a TLC chamber containing 1.5 M KH2PO4 (pH 3.4) as the mobile phase.[6]

-

Allow the solvent front to migrate near the top of the plate.

-

Air-dry the TLC plate.

-

-

Detection and Quantification:

-

Expose the dried TLC plate to a phosphor screen or X-ray film to visualize the radioactive spots corresponding to pppGpp and the product, GTP.

-

Quantify the intensity of the spots using a phosphorimager or densitometry software.

-

Calculate the percentage of pppGpp hydrolyzed over time.

-

Self-Validating System: The inclusion of a no-enzyme control is crucial to ensure that the observed degradation of pppGpp is due to SpoT activity and not spontaneous hydrolysis. Running standards of 32P-labeled pppGpp and GTP on the same TLC plate allows for the unambiguous identification of the substrate and product.

Non-Radioactive SpoT Hydrolase Assay using High-Performance Liquid Chromatography (HPLC)

This method offers a quantitative and non-radioactive alternative to the TLC-based assay.

Protocol 3: HPLC-based SpoT Hydrolase Assay

-

Hydrolase Reaction:

-

Prepare the reaction mixture as described in Protocol 2, but use unlabeled pppGpp (commercially available).

-

Incubate the reaction at 37°C and quench aliquots at different time points by adding an equal volume of 1 M perchloric acid, followed by neutralization with K2CO3.

-

Centrifuge to remove the precipitate.

-

-

HPLC Analysis:

-

Inject the supernatant onto a C18 reverse-phase HPLC column.

-

Separate the nucleotides using an isocratic or gradient elution with a mobile phase containing a phosphate buffer and an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) with an acetonitrile gradient.

-

Detect the nucleotides by their absorbance at 254 nm.[5]

-

Quantify the peak areas corresponding to pppGpp and GTP.

-

Causality Behind Experimental Choices: The use of an ion-pairing agent in the mobile phase is essential for the retention and separation of the highly polar nucleotides on a reverse-phase column. The choice of a C18 column provides a robust and widely applicable stationary phase for this separation.

The following diagram outlines the experimental workflow for the HPLC-based SpoT hydrolase assay.

Caption: HPLC-based SpoT hydrolase assay workflow.

Data Presentation and Interpretation

The results from the hydrolase assays can be used to determine the kinetic parameters of SpoT.

| Parameter | Description | Method of Determination |

| Initial Velocity (v0) | The initial rate of pppGpp degradation. | Determined from the linear phase of the product formation or substrate depletion curve. |

| Michaelis-Menten Constant (Km) | The substrate concentration at which the reaction rate is half of Vmax. | Determined by measuring initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation. |

| Maximum Velocity (Vmax) | The maximum rate of the reaction at saturating substrate concentrations. | Determined from the Michaelis-Menten plot. |

| Catalytic Constant (kcat) | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time. | Calculated as Vmax / [E]total. |

| Catalytic Efficiency (kcat/Km) | A measure of the enzyme's overall efficiency. | Calculated from the determined kcat and Km values. |

These kinetic parameters are crucial for comparing the activity of wild-type and mutant SpoT enzymes, as well as for evaluating the potency of potential inhibitors.

Conclusion and Future Directions

The degradation of guanosine pentaphosphate by SpoT is a critical process for bacterial survival and adaptation. A thorough understanding of the molecular mechanisms that govern SpoT's hydrolase activity is essential for the development of novel therapeutic strategies that target the stringent response. The protocols and insights provided in this guide offer a robust framework for researchers to investigate SpoT function and to screen for molecules that can modulate its activity. Future research should focus on elucidating the high-resolution structures of SpoT in complex with its various regulators to provide a more detailed picture of the allosteric control of its enzymatic activities. Such studies will undoubtedly pave the way for the rational design of SpoT inhibitors as a new class of antimicrobial agents.

References

-

Crucial Role of ppGpp in the Resilience of Escherichia coli to Growth Disruption. mSphere. [Link]

-

Recent functional insights into the role of (p)ppGpp in bacterial physiology. Nature Reviews Microbiology. [Link]

-

SpoT - Wikipedia. [Link]

-

Triggering the stringent response: signals responsible for activating (p)ppGpp synthesis in bacteria. FEMS Microbiology Reviews. [Link]

-

A comprehensive analysis of (p)ppGpp signaling in bacteria. Academic Commons. [Link]

-

Thin-layer chromatography to detect (p)ppGpp in different strains. ResearchGate. [Link]

-

(p)ppGpp and Its Role in Bacterial Persistence: New Challenges. mBio. [Link]

-

Regulation of the opposing (p)ppGpp synthetase and hydrolase activities in a bifunctional RelA/SpoT homologue from Staphylococcus aureus. PLOS Genetics. [Link]

-

Regulation of the opposing (p)ppGpp synthetase and hydrolase activities in a bifunctional RelA/SpoT homologue from Staphylococcus aureus. PMC - NIH. [Link]

-

(p)ppGpp Metabolism and Antimicrobial Resistance in Bacterial Pathogens. Frontiers in Microbiology. [Link]

-

Bifunctional (p)ppGpp synthase/hydrolase SpoT - Escherichia coli (strain K12) - UniProt. [Link]

-

Regulation of (p)ppGpp hydrolysis by a conserved archetypal regulatory domain. Nucleic Acids Research. [Link]

-

Rsd balances (p)ppGpp level by stimulating the hydrolase activity of SpoT during carbon source downshift in Escherichia coli. PNAS. [Link]

-

Control of spoT-dependent ppGpp synthesis and degradation in Escherichia coli. Journal of Bacteriology. [Link]

-

Studies on the Regulation of (p)ppGpp Metabolism and Its Perturbation Through the Over-Expression of Nudix Hydrolases in Escherichia coli. Frontiers in Microbiology. [Link]

-

Contributions of SpoT Hydrolase, SpoT Synthetase, and RelA Synthetase to Carbon Source Diauxic Growth Transitions in Escherichia coli. Frontiers in Microbiology. [Link]

-

Regulation of (p)ppGpp hydrolysis by a conserved archetypal regulatory domain. PubMed. [Link]

-

Rsd Balances (p)ppGpp Level by Stimulating the Hydrolase Activity of SpoT During Carbon Source Downshift in Escherichia coli. PubMed. [Link]

-

Linking glucose metabolism to the stringent response through the PTS. PNAS. [Link]

-

Bifunctional (p)ppGpp synthase/hydrolase SpoT - Escherichia coli (strain K12) | Publications | UniProtKB | UniProt. [Link]

-

Contributions of SpoT Hydrolase, SpoT Synthetase, and RelA Synthetase to Carbon Source Diauxic Growth Transitions in Escherichia coli. PMC - NIH. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Structural Basis for Regulation of the Opposing (p)ppGpp Synthetase and Hydrolase within the Stringent Response Orchestrator Rel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Thin-Layer Chromatography-Based Separation of (p)ppGpp Nucleotides Isolated from Stress-Induced Bacteria [jove.com]

- 7. researchgate.net [researchgate.net]

- 8. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]

- 9. Regulation of the opposing (p)ppGpp synthetase and hydrolase activities in a bifunctional RelA/SpoT homologue from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of (p)ppGpp hydrolysis by a conserved archetypal regulatory domain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.plos.org [journals.plos.org]

- 12. Rsd balances (p)ppGpp level by stimulating the hydrolase activity of SpoT during carbon source downshift in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Contributions of SpoT Hydrolase, SpoT Synthetase, and RelA Synthetase to Carbon Source Diauxic Growth Transitions in Escherichia coli [frontiersin.org]

- 14. PPI-hotspotID: A Method for Detecting Protein-Protein Interaction Hot Spots from the Free Protein Structure [elifesciences.org]

An In-depth Technical Guide on the Core Functions of (p)ppGpp in Bacterial Physiology

For Researchers, Scientists, and Drug Development Professionals

Abstract

The alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), collectively known as (p)ppGpp, are crucial second messengers in bacteria.[1][2][3] They orchestrate a global reprogramming of cellular physiology in response to nutritional stress, a phenomenon termed the stringent response.[1] This response is pivotal for bacterial adaptation, survival, and pathogenesis, making the (p)ppGpp signaling network a prime target for novel antimicrobial strategies. This guide provides a comprehensive overview of the synthesis, degradation, and multifaceted regulatory functions of (p)ppGpp, offering insights into its profound impact on bacterial transcription, translation, replication, and virulence.

Introduction: The "Magic Spot" and the Stringent Response

First identified over five decades ago as the "magic spot" on chromatograms of nucleotide extracts from amino acid-starved Escherichia coli, (p)ppGpp has since been established as a universal stress signal in most bacteria.[4][5] Under nutrient-rich conditions, basal levels of (p)ppGpp fine-tune metabolism and growth rate.[2] However, upon encountering nutritional deficiencies, such as amino acid or fatty acid starvation, the intracellular concentration of (p)ppGpp rapidly increases.[4] This accumulation triggers the stringent response, a pleiotropic reprogramming of cellular processes designed to conserve resources and promote long-term survival.[1][6] The stringent response and (p)ppGpp signaling are also intricately linked to bacterial virulence, antibiotic resistance, and the formation of persistent infections.[1][4][7]

The Core Machinery: Synthesis and Degradation of (p)ppGpp

The intracellular levels of (p)ppGpp are meticulously controlled by the RelA/SpoT homolog (RSH) family of enzymes. These enzymes are responsible for both the synthesis and degradation of the alarmones, allowing bacteria to rapidly respond to changing environmental cues.

(p)ppGpp Synthesis

In bacteria like E. coli, (p)ppGpp synthesis is primarily carried out by two enzymes:

-

RelA: This ribosome-dependent synthetase is the principal enzyme responsible for the rapid accumulation of (p)ppGpp during amino acid starvation. When an uncharged tRNA binds to the A-site of a stalled ribosome, RelA is activated to synthesize pppGpp and ppGpp from GTP and GDP, respectively, using ATP as a pyrophosphate donor.[8]

-

SpoT: This bifunctional enzyme possesses both synthetase and hydrolase activities.[4] The synthetase activity of SpoT is generally weaker than that of RelA and is activated by various stresses, including fatty acid, carbon, and phosphate starvation.[9][10]

In other bacteria, such as those in the Firmicutes phylum, the enzymatic machinery can differ, often involving a single bifunctional Rel enzyme and additional small alarmone synthetases (SASs) like RelP and RelQ.[11][12]

(p)ppGpp Degradation

The primary hydrolase responsible for degrading (p)ppGpp is the SpoT enzyme in E. coli.[10] Its hydrolase activity cleaves (p)ppGpp back to GDP or GTP and pyrophosphate.[10] The balance between the synthetase and hydrolase activities of SpoT is crucial for maintaining appropriate basal levels of (p)ppGpp during steady-state growth and for rapidly reducing alarmone levels once stress is alleviated.[1] Additionally, the enzyme GppA can convert pppGpp to ppGpp, further modulating the intracellular ratio of these two alarmones.[1][2]

Caption: Overview of (p)ppGpp metabolism in E. coli.

Global Regulation of Transcription

One of the most profound effects of (p)ppGpp accumulation is the global reprogramming of gene expression.[13] The mechanisms by which (p)ppGpp regulates transcription are diverse among different bacterial species.[13][14]

Direct Regulation in Proteobacteria

In E. coli and other proteobacteria, (p)ppGpp directly binds to RNA polymerase (RNAP).[13][14] This interaction, often in conjunction with the transcription factor DksA, allosterically modulates RNAP activity.[14] This leads to the downregulation of genes associated with rapid growth, such as those encoding ribosomal RNA (rRNA) and ribosomal proteins, and the upregulation of genes involved in amino acid biosynthesis and stress responses.[4][14] (p)ppGpp binding destabilizes the open complexes formed at rRNA promoters, thereby inhibiting transcription initiation.[2]

Indirect Regulation in Firmicutes

In contrast, in Firmicutes like Bacillus subtilis, (p)ppGpp does not directly interact with RNAP.[14] Instead, it indirectly regulates transcription by controlling the intracellular pool of GTP.[14] (p)ppGpp achieves this in two ways: by consuming GTP during its own synthesis and by inhibiting enzymes involved in GTP biosynthesis, such as IMP dehydrogenase (GuaB), hypoxanthine-guanine phosphoribosyltransferase (HprT), and guanylate kinase (Gmk).[2][8][14] The resulting decrease in GTP levels preferentially inhibits transcription from promoters that require a high concentration of GTP for initiation, such as rRNA promoters.[15]

Caption: Mechanisms of (p)ppGpp-mediated transcription regulation.

Impact on Translation and Ribosome Function

(p)ppGpp exerts significant control over protein synthesis, the most energy-consuming process in the cell.[16] This regulation occurs at multiple levels:

-

Ribosome Biogenesis: By downregulating the transcription of rRNA and ribosomal protein genes, (p)ppGpp reduces the cell's capacity for protein synthesis.[16]

-

Translation Initiation: (p)ppGpp can directly inhibit translation initiation by binding to the essential GTPase initiation factor 2 (IF2).[16] This interaction acts as a competitive inhibitor of GTP binding, thereby stalling the formation of the translation initiation complex.[16] The inhibitory effect of ppGpp on IF2 can be influenced by the specific mRNA being translated, suggesting a nuanced regulatory mechanism.[17]

-

Translation Elongation: (p)ppGpp has also been shown to inhibit the activity of elongation factors such as EF-Tu and EF-G, further slowing down the process of protein synthesis.[9][16]

-

Ribosome Assembly: Several ribosome-associated GTPases that are crucial for ribosome assembly, including RsgA, RbgA, Era, and HflX, are inhibited by (p)ppGpp.[9][18]

Regulation of DNA Replication and Cell Cycle

The stringent response also impacts DNA replication to coordinate it with the cell's growth state. In E. coli, (p)ppGpp directly inhibits the activity of DnaG primase, a key enzyme required for the initiation of DNA replication.[4][16][18] This inhibition contributes to the cessation of cell division during periods of nutritional stress.

Role in Bacterial Virulence and Persistence

The ability of bacteria to cause disease is often linked to their capacity to adapt to the harsh environment within a host. (p)ppGpp plays a central role in this adaptation and is a critical determinant of virulence in many pathogenic bacteria.[1][5][7][11][12][19] The stringent response enables pathogens to:

-

Survive within the host: By slowing down metabolism and growth, (p)ppGpp helps bacteria to endure nutrient-limited conditions and resist host immune defenses.[1][7]

-

Express virulence factors: In many pathogens, the expression of virulence factors, such as toxins, adhesins, and biofilm formation machinery, is regulated by (p)ppGpp.[11][19] For instance, in Salmonella enterica, (p)ppGpp facilitates the dimerization and DNA binding of the virulence transcriptional activator SlyA.[5]

-

Promote antibiotic tolerance and persistence: The dormant, slow-growing state induced by (p)ppGpp contributes to the formation of persister cells, which are highly tolerant to antibiotics.[4] This is a major challenge in the treatment of chronic infections.

| Bacterial Process | Effect of High (p)ppGpp Levels | Key Molecular Targets |

| Transcription | Reprogramming of gene expression | RNA Polymerase, GTP biosynthesis enzymes |

| Translation | Inhibition | IF2, EF-Tu, EF-G, ribosome assembly factors |

| DNA Replication | Inhibition | DnaG primase |

| Virulence | Upregulation of virulence factors | Varies by pathogen (e.g., SlyA) |

| Antibiotic Resistance | Increased tolerance and persistence | Multiple downstream pathways |

Experimental Methodologies for Studying (p)ppGpp

The study of (p)ppGpp physiology relies on specialized techniques for its detection and quantification.

Quantification of (p)ppGpp

Accurate measurement of intracellular (p)ppGpp levels is crucial for understanding its regulatory roles.[20]

Protocol: (p)ppGpp Extraction and Quantification by LC-MS/MS

-

Cell Harvesting and Quenching: Rapidly harvest bacterial cells from culture by centrifugation at low temperature (e.g., 4°C). Immediately resuspend the cell pellet in an ice-cold extraction solvent to quench metabolic activity.

-

Nucleotide Extraction: A common method involves using a cold methanol-based solvent.[21] Alternatively, formic acid extraction can be employed.[21]

-

Cell Lysis and Debris Removal: Lyse the cells by methods such as bead beating or sonication. Centrifuge to pellet cell debris and transfer the supernatant containing the extracted nucleotides to a new tube.[21]

-

Sample Preparation: Dry the nucleotide extract completely using a vacuum concentrator. Resuspend the dried extract in the initial liquid chromatography (LC) mobile phase.[21]

-

LC-MS/MS Analysis: Separate the nucleotides using a suitable LC column and detect and quantify (p)ppGpp using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. This technique offers high sensitivity and specificity.[21]

Other methods for (p)ppGpp quantification include thin-layer chromatography (TLC) with radiolabeling, high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE).[22][23][24]

Caption: Workflow for (p)ppGpp quantification by LC-MS/MS.

(p)ppGpp as a Target for Drug Development

The central role of the stringent response in bacterial survival, virulence, and antibiotic resistance makes the (p)ppGpp signaling pathway an attractive target for the development of new antimicrobial agents.[2][18][25] Strategies for targeting this pathway include:

-

Inhibition of (p)ppGpp Synthesis: Small molecules that inhibit the synthetase activity of RelA and/or SpoT could prevent bacteria from mounting an effective stringent response, thereby rendering them more susceptible to conventional antibiotics and host defenses.

-

Stimulation of (p)ppGpp Hydrolysis: Compounds that activate the hydrolase activity of SpoT could lead to the depletion of intracellular (p)ppGpp pools, with similar sensitizing effects.

-

Targeting Downstream Effectors: Developing drugs that interfere with the interaction of (p)ppGpp with its key targets, such as RNAP or IF2, represents another promising avenue.

Conclusion

(p)ppGpp is a master regulator of bacterial physiology, enabling bacteria to navigate and survive in ever-changing and often hostile environments. Its intricate network of interactions with key cellular machineries, from transcription and translation to replication and virulence, underscores its fundamental importance. A deep understanding of the molecular mechanisms governing (p)ppGpp metabolism and function is not only crucial for fundamental microbiology but also provides a solid foundation for the development of novel therapeutic strategies to combat bacterial infections.

References

-

Crucial Role of ppGpp in the Resilience of Escherichia coli to Growth Disruption. mSphere. [Link]

-

Recent functional insights into the role of (p)ppGpp in bacterial physiology. Nature Reviews Microbiology. [Link]

-

Recent functional insights into the role of (p)ppGpp in bacterial physiology. PubMed Central. [Link]

-

Role of (p)ppGpp in antibiotic resistance, tolerance, persistence and survival in Firmicutes. Molecular Microbiology. [Link]

-

(p)ppGpp and Its Role in Bacterial Persistence: New Challenges. mBio. [Link]

-

Diverse molecular mechanisms of transcription regulation by the bacterial alarmone ppGpp. Journal of Molecular Biology. [Link]

-

ppGpp Conjures Bacterial Virulence. Microbiology and Molecular Biology Reviews. [Link]

-

Recent functional insights into the role of (p)ppGpp in bacterial physiology. Europe PMC. [Link]

-

The stringent response and physiological roles of (pp)pGpp in bacteria. Nature Reviews Microbiology. [Link]

-

Diverse molecular mechanisms of transcription regulation by the bacterial alarmone ppGpp. PubMed. [Link]

-

Survival of the Fittest: The Relationship of (p)ppGpp With Bacterial Virulence. Frontiers in Microbiology. [Link]

-

ppGpp signaling plays a critical role in virulence of Acinetobacter baumannii. Virulence. [Link]

-

ppGpp negatively impacts ribosome assembly affecting growth and antimicrobial tolerance in Gram-positive bacteria. Proceedings of the National Academy of Sciences. [Link]

-

Physiology and Transcriptional Analysis of (p)ppGpp-Related Regulatory Effects in Corynebacterium glutamicum. Frontiers in Microbiology. [Link]

-

Transcriptional Responses to ppGpp and DksA. PubMed Central. [Link]

-

Survival of the Fittest: The Relationship of (p)ppGpp With Bacterial Virulence. Frontiers. [Link]

-

ppGpp Conjures Bacterial Virulence. PubMed Central. [Link]

-

Global Regulation of Transcription by Nucleotides and (p)ppGpp. Royal Society of Chemistry. [Link]

-

Recent functional insights into the role of (p)ppGpp in bacterial physiology. SEARCH. [Link]

-

The stringent response and physiological roles of (pp)pGpp in bacteria. Ask this paper. [Link]

-

(p)ppGpp Metabolism and Antimicrobial Resistance in Bacterial Pathogens. Frontiers. [Link]

-

(p)ppGpp: Magic Modulators of Bacterial Physiology and Metabolism. PubMed Central. [Link]

-

How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods. Frontiers in Molecular Biosciences. [Link]

-

How the initiating ribosome copes with ppGpp to translate mRNAs. PubMed Central. [Link]

-

Make and break the alarmone: regulation of (p)ppGpp synthetase/hydrolase enzymes in bacteria. FEMS Microbiology Reviews. [Link]

-

How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods. ResearchGate. [Link]

-

The alarmones (p)ppGpp directly regulate translation initiation during entry into quiescence. Proceedings of the National Academy of Sciences. [Link]

-

Diversity in (p)ppGpp metabolism and effectors. Current Opinion in Microbiology. [Link]

-

(p)ppGpp and drug resistance. Journal of Cellular Physiology. [Link]

-

How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods. PubMed. [Link]

-

(p)ppGpp Metabolism and Antimicrobial Resistance in Bacterial Pathogens. PubMed Central. [Link]

-

How the initiating ribosome copes with (p)ppGpp to translate mRNAs. bioRxiv. [Link]

-

How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods. National Institutes of Health. [Link]

-

Effect of ppGpp on the accuracy of protein biosynthesis. PubMed. [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Recent functional insights into the role of (p)ppGpp in bacterial physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 4. (p)ppGpp and Its Role in Bacterial Persistence: New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ppGpp Conjures Bacterial Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (p)ppGpp: Magic Modulators of Bacterial Physiology and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Diversity in (p)ppGpp metabolism and effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ppGpp negatively impacts ribosome assembly affecting growth and antimicrobial tolerance in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Survival of the Fittest: The Relationship of (p)ppGpp With Bacterial Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Survival of the Fittest: The Relationship of (p)ppGpp With Bacterial Virulence [frontiersin.org]

- 13. Diverse molecular mechanisms of transcription regulation by the bacterial alarmone ppGpp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diverse molecular mechanisms of transcription regulation by the bacterial alarmone ppGpp - PMC [pmc.ncbi.nlm.nih.gov]

- 15. books.rsc.org [books.rsc.org]

- 16. The alarmones (p)ppGpp directly regulate translation initiation during entry into quiescence - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. (p)ppGpp Metabolism and Antimicrobial Resistance in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Frontiers | How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods - PMC [pmc.ncbi.nlm.nih.gov]

- 25. (p)ppGpp and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stringent Response: A Technical Guide to pppGpp-Mediated Gene Regulation

Intended for Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial stringent response is a sophisticated survival strategy orchestrated by the alarmone nucleotides guanosine pentaphosphate and tetraphosphate, collectively known as (p)ppGpp. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning (p)ppGpp-mediated gene regulation. We will dissect the enzymatic control of (p)ppGpp levels, elucidate its primary regulatory mechanism through direct interaction with RNA polymerase, explore its secondary effects on global cellular processes, and detail key experimental methodologies for its study. This document is designed to serve as a comprehensive resource for researchers aiming to understand and manipulate this critical bacterial pathway, with a view toward novel therapeutic development.

Introduction: The Central Role of (p)ppGpp in Bacterial Adaptation

When faced with nutritional stress, such as amino acid or fatty acid starvation, bacteria execute a global reprogramming of their physiology known as the stringent response.[1] This response is critical for bacterial survival, enabling them to endure harsh conditions, and is also implicated in virulence, biofilm formation, and antibiotic tolerance.[1] The central signaling molecules governing this response are pppGpp and ppGpp, often referred to as "magic spot" nucleotides.

These alarmones function as pleiotropic regulators, altering the expression of hundreds of genes. The net effect is a redirection of cellular resources from growth-related activities, such as ribosome and tRNA synthesis, towards biosynthetic pathways for essential metabolites like amino acids and stress resistance functions.[2][3] In proteobacteria such as Escherichia coli, the primary target of (p)ppGpp is the transcriptional machinery itself, RNA polymerase (RNAP).[1] However, in other bacteria, like the Firmicutes, (p)ppGpp exerts its influence more indirectly by controlling the cellular concentration of GTP.[4][5] Understanding the intricate mechanisms of (p)ppGpp action is paramount for fields ranging from fundamental microbiology to the development of novel antimicrobial agents.[6][7]

The (p)ppGpp Lifecycle: A Tightly Regulated Balance of Synthesis and Degradation

The intracellular concentration of (p)ppGpp is meticulously controlled by a family of enzymes known as RelA/SpoT Homologs (RSH).[1][5] These enzymes are responsible for both the synthesis and hydrolysis of the alarmone, ensuring a rapid response to changing environmental cues.

RSH Enzyme Architecture and Function

RSH proteins can be broadly categorized into two main types:

-

"Long" RSH Enzymes: These are large, multi-domain proteins that can be either bifunctional (possessing both synthetase and hydrolase activity) or monofunctional.

-

RelA: In E. coli, RelA is the primary (p)ppGpp synthetase activated during amino acid starvation. It is a monofunctional enzyme with a non-functional hydrolase domain.[8][9] RelA associates with the ribosome and is activated when an uncharged tRNA enters the ribosomal A-site, signaling a deficit of a specific amino acid.[4]

-

SpoT: This is a bifunctional enzyme in E. coli, serving as the primary (p)ppGpp hydrolase during nutrient-replete conditions.[8] It also possesses a weaker synthetase activity that is triggered by stresses other than amino acid starvation, such as fatty acid, iron, or phosphate limitation.[8][10]

-

Rel: In many other bacteria, including Gram-positives, a single bifunctional Rel enzyme is responsible for both synthesis and hydrolysis.[2][8]

-

-

"Short" RSH Enzymes (SAS/SAH): Some bacteria also possess smaller, single-domain enzymes that are either synthetases (Small Alarmone Synthetases, SAS) or hydrolases (Small Alarmone Hydrolases, SAH).

The long RSH enzymes typically feature an N-terminal enzymatic region containing the synthetase (SYNTH) and hydrolase (HD) domains, and a C-terminal regulatory domain (CTD) which is involved in sensing stress signals.[2]

The Catalytic Mechanism

(p)ppGpp synthesis involves the transfer of a pyrophosphate group from ATP to the 3'-hydroxyl of either GTP or GDP, yielding pppGpp or ppGpp, respectively.[11] The hydrolase domain of bifunctional RSH enzymes catalyzes the reverse reaction, cleaving (p)ppGpp back to GTP/GDP and pyrophosphate. The reciprocal regulation of the synthetase and hydrolase activities is crucial for controlling alarmone levels. Structural studies suggest that the enzyme exists in two conformations: a synthetase-ON/hydrolase-OFF state and a synthetase-OFF/hydrolase-ON state, with the CTD playing a key role in switching between them.[2][12]

Figure 1: The (p)ppGpp Lifecycle. The alarmone (p)ppGpp is synthesized by RSH enzymes like RelA and SpoT from ATP and GTP/GDP in response to stress. Bifunctional enzymes like SpoT also hydrolyze (p)ppGpp back to its precursors when stress is relieved.

Primary Mechanism: Direct Regulation of Transcription by RNAP Binding

In E. coli and other proteobacteria, the principal mechanism of (p)ppGpp action is its direct binding to RNA polymerase (RNAP), which allosterically modulates its activity. This regulation is often synergistic with a small, acidic protein cofactor, DksA.[8][11]

The Two (p)ppGpp Binding Sites on RNAP

Structural and biochemical studies have revealed two distinct binding sites for (p)ppGpp on the E. coli RNAP holoenzyme.[1][11]

-

Site 1: Located at the interface of the β' and ω subunits, approximately 60 Å from the active site.[4][11][13] Binding to this site is DksA-independent and can allosterically restrain the mobility of RNAP domains, affecting promoter complex stability.[4][8]

-

Site 2: This is a composite binding site formed at the interface of the RNAP β' subunit's secondary channel rim and the transcription factor DksA.[1][11] The formation of this site is therefore DksA-dependent. DksA inserts its coiled-coil tip into the RNAP secondary channel, where nucleotides enter.[5] The synergistic binding of (p)ppGpp at this site is responsible for the majority of the stringent response's effects on transcription.[1][11]

The DksA-pppGpp Synergy and Its Kinetic Consequences

The combined action of DksA and (p)ppGpp profoundly impacts the kinetics of transcription initiation, particularly at promoters with specific characteristics, such as rRNA promoters (rrn).[2][9]

-

Negative Regulation: At rrn promoters, which form intrinsically unstable open promoter complexes (RPo), DksA and (p)ppGpp act synergistically to further destabilize the RPo.[2][8][9] This increases the probability of the complex dissociating before transcription can initiate, leading to potent repression of rRNA synthesis. The mechanism involves (p)ppGpp allosterically preventing conformational changes in RNAP that are required for stable DNA wrapping, while DksA directly interferes with the positioning of initiating nucleotides in the active site.[8][14]

-

Positive Regulation: Conversely, at certain promoters, such as those for amino acid biosynthesis, DksA and (p)ppGpp can stimulate transcription.[15] These promoters typically form very stable open complexes but have slow rates of RPo formation.[9] DksA and (p)ppGpp can accelerate one or more of the kinetic steps leading to RPo formation, thereby activating transcription.[2]

The ultimate effect—inhibition or activation—is therefore determined by the intrinsic kinetic properties of a given promoter sequence.[2]

Figure 2: pppGpp and DksA Co-regulation of RNAP. pppGpp binds to two sites on RNAP. Site 1 is at the β'/ω interface. Site 2 is formed by the synergistic interaction of pppGpp and the cofactor DksA at the secondary channel, leading to either inhibition or activation of transcription depending on promoter kinetics.

Secondary Regulatory Mechanisms

Beyond its direct action on RNAP, (p)ppGpp modulates bacterial physiology through several other important pathways.

Regulation of GTP Biosynthesis

In many bacteria, particularly Gram-positives like Bacillus subtilis, a primary mode of (p)ppGpp action is the regulation of GTP pools.[4][5] High levels of (p)ppGpp competitively inhibit key enzymes in the de novo and salvage pathways of purine biosynthesis.[1][5]

-

Guanylate Kinase (GMK): (p)ppGpp binds to the active site of GMK, which catalyzes the conversion of GMP to GDP, thereby blocking a critical step towards GTP synthesis.[11]

-

Hypoxanthine-guanine phosphoribosyltransferase (HprT): This enzyme is also directly inhibited by (p)ppGpp.[5]

By depleting the cellular GTP pool, (p)ppGpp indirectly represses the transcription of genes, like those for rRNA, that preferentially use GTP as their initiating nucleotide.[2][5] This represents a distinct, yet convergent, strategy for achieving the same physiological outcome as the direct RNAP binding mechanism in E. coli.

Regulation of Translation

(p)ppGpp can also directly regulate protein synthesis. The most energy-intensive process in the cell, translation, is a logical target for downregulation during stress.

-

Initiation Factor 2 (IF2): (p)ppGpp has been shown to bind to the essential GTPase IF2.[8][13] This interaction inhibits the allosteric activation of IF2, thereby impeding translation initiation.[8] This provides a mechanism to rapidly shut down protein synthesis upon entry into a quiescent state, conserving cellular energy. The inhibitory effect of (p)ppGpp on IF2 can be modulated by the specific mRNA being translated, suggesting a nuanced layer of regulation.[13]

Key Methodologies for Studying pppGpp-Mediated Regulation

Investigating the complex network of (p)ppGpp regulation requires a suite of specialized biochemical and biophysical techniques.

In Vitro Transcription Assays

This is a cornerstone technique to directly assess the effect of (p)ppGpp and DksA on the activity of a specific promoter.

Protocol: Single-Round In Vitro Transcription Assay

-

Template Preparation: A linear DNA template containing the promoter of interest and a terminator sequence is generated by PCR. The template should be purified and its concentration accurately determined.

-

Reaction Assembly (on ice):

-

Combine transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT).

-

Add purified RNAP holoenzyme (e.g., 50 nM).

-

Add the DNA template (e.g., 10 nM).

-

Add DksA to the desired concentration (e.g., 1 µM).

-

Add (p)ppGpp to the desired concentration (e.g., 0-200 µM).

-

-

Open Complex Formation: Incubate the mixture at 37°C for 15-30 minutes to allow RNAP to bind the promoter and form the open complex (RPo).

-

Initiation and Elongation: Start the reaction by adding a master mix containing:

-

The initiating NTPs (e.g., ATP, GTP, CTP at 200 µM each).

-

[α-³²P]-UTP (for radiolabeling the transcript).

-

A high concentration of heparin (e.g., 100 µg/mL). Heparin is a polyanion that binds to free RNAP, preventing re-initiation and ensuring only a single round of transcription from pre-formed RPo.

-

-

Reaction Quenching: After a defined time (e.g., 10 minutes), stop the reaction by adding an equal volume of stop buffer (e.g., 95% formamide, 20 mM EDTA, loading dyes).

-

Analysis: Denature the samples by heating (95°C for 5 minutes) and resolve the radiolabeled RNA transcripts by denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the transcripts using autoradiography or phosphorimaging and quantify the band intensities.

Causality and Controls: The inclusion of heparin is critical to synchronize the transcription start and limit the analysis to a single round, which allows for the dissection of initiation kinetics.[16] A crucial control is to run parallel reactions without (p)ppGpp and/or DksA to establish a baseline of promoter activity. A (p)ppGpp-insensitive promoter can also be used as a negative control.

Nucleotide Binding Assays: DRaCALA

The Differential Radial Capillary Action of Ligand Assay (DRaCALA) is a high-throughput method for detecting and quantifying the binding of a small radiolabeled ligand, such as ³²P-(p)ppGpp, to a protein.[17][18]

Protocol: DRaCALA for (p)ppGpp-Protein Binding

-

Ligand Preparation: Synthesize high-specific-activity ³²P-(p)ppGpp using a purified RSH enzyme (e.g., RelSeq).[18]

-

Binding Reaction:

-

In a microtiter plate, mix a constant, low concentration of ³²P-(p)ppGpp (e.g., 1-10 nM) with varying concentrations of the purified protein of interest (e.g., RNAP) in a suitable binding buffer.[17][19]

-

For screening, cell lysates overexpressing individual proteins can be used instead of purified proteins.[20]

-

-

Spotting: Spot a small volume (e.g., 2 µL) of each reaction mixture onto a dry nitrocellulose membrane.

-

Separation and Detection: The unbound radiolabeled ligand is mobile and wicks away from the application spot via capillary action. The protein, along with any bound ligand, is immobilized at the center of the spot.

-

Quantification: Allow the membrane to dry, then expose it to a phosphor screen. Quantify the signal retained at the center of each spot. The fraction of bound ligand is plotted against the protein concentration to determine the apparent dissociation constant (Kd).[17][19]

Self-Validation: The specificity of the interaction is confirmed by competition assays, where an excess of unlabeled (p)ppGpp is added to the reaction and should diminish the radioactive signal.[17] A non-binding protein, such as maltose binding protein (MBP), serves as a negative control.[19]

Figure 3: DRaCALA Experimental Workflow. This flowchart outlines the key steps in the Differential Radial Capillary Action of Ligand Assay (DRaCALA) used to measure the binding of radiolabeled (p)ppGpp to target proteins.

Quantitative Data Summary

The binding affinities of (p)ppGpp to its various targets are critical parameters for understanding its regulatory hierarchy within the cell.

| Ligand | Target Protein/Complex | Apparent Kd (µM) | Method | Species |

| ppGpp | RNAP (Site 1 only) | 6.1 ± 1.3 | DRaCALA | E. coli |

| ppGpp | RNAP (Site 2 only, +DksA) | 7.9 ± 1.3 | DRaCALA | E. coli |

| ppGpp | RNAP (WT, +DksA) | 3.3 ± 1.2 | DRaCALA | E. coli |

| ppGpp | Guanylate Kinase (GMK) | Competitive Ki ~10-20 | Enzyme Kinetics | B. subtilis |

| ppGpp | Initiation Factor 2 (IF2) | ~1.8 (GDP); ~0.8 (ppGpp) | DRaCALA | E. coli |

Note: Data compiled from multiple sources.[11][17][21] Kd values are apparent and can vary based on buffer conditions and assay type.

Implications for Drug Development

The central role of the stringent response in bacterial survival, persistence, and virulence makes it an attractive target for the development of new antimicrobial agents.[6][7][22] Bacteria that cannot produce (p)ppGpp often show attenuated virulence and increased susceptibility to traditional antibiotics.

Strategies for targeting this pathway include:

-

Inhibition of RSH Synthetases: Small molecules that inhibit the (p)ppGpp synthetase activity of RelA/Rel would prevent the initiation of the stringent response. Several compounds, including the (p)ppGpp analog Relacin, have been developed and shown to inhibit RSH enzymes in vitro.[23] Fragment-based screening approaches are also being used to identify novel chemical scaffolds for these inhibitors.[6]

-

Disruption of (p)ppGpp-Target Interactions: Developing molecules that block the binding of (p)ppGpp to its targets, such as RNAP or GMK, could also disrupt the stringent response.

Targeting a non-essential survival pathway like the stringent response may exert less selective pressure for the development of resistance compared to conventional antibiotics that target essential processes.[24] Such compounds could be used as standalone therapeutics or as adjuvants to enhance the efficacy of existing antibiotics against persistent infections.[9]

Conclusion and Future Directions

The pppGpp-mediated stringent response is a master regulatory network that is fundamental to bacterial life. From the intricate enzymatic control of its synthesis and degradation to its multifaceted regulation of transcription, translation, and metabolism, (p)ppGpp stands as a paradigm of prokaryotic signal transduction. While significant strides have been made in elucidating the core mechanisms in model organisms like E. coli and B. subtilis, many questions remain. Future research will likely focus on the diversity of (p)ppGpp signaling across different bacterial species, the full spectrum of its protein targets, and the complex interplay between the stringent response and other regulatory networks. Continued exploration of this pathway is not only crucial for our fundamental understanding of bacterial physiology but also holds immense promise for the development of the next generation of antimicrobial therapies.

References

-

Liu, K., Myers, J., Anderson, B. W., Hao, Y., & Wang, J. D. (2015). Molecular mechanism and evolution of guanylate kinase regulation by (p)ppGpp. Molecular cell, 57(4), 735–749. [Link]

-

Steinchen, W., & Bange, G. (2016). The magic dance of the alarmones (p)ppGpp. Molecular microbiology, 101(4), 531–544. [Link]

-

Kriel, A., Bittner, A. N., Kim, S. H., Liu, K., & Wang, J. D. (2012). Direct regulation of GTP homeostasis by (p)ppGpp: a critical component of viability and stress resistance. Molecular cell, 48(2), 231–241. [Link]

-

Hauryliuk, V., Atkinson, G. C., Murakami, K. S., Tenson, T., & Gerdes, K. (2015). Recent functional insights into the role of (p)ppGpp in bacterial physiology. Nature reviews. Microbiology, 13(5), 298–309. [Link]

-

Diez-Quevedo, S., Bærentsen, R. L., & Dworkin, J. (2020). The alarmones (p)ppGpp directly regulate translation initiation during entry into quiescence. Proceedings of the National Academy of Sciences of the United States of America, 117(27), 15876–15884. [Link]

-

Anderson, B. W., Turtle, J. D., Kriel, A., & Wang, J. D. (2017). GTP Dysregulation in Bacillus subtilis Cells Lacking (p)ppGpp Results in Phenotypic Amino Acid Auxotrophy and Failure to Adapt to Nutrient Downshift and Regulate Biosynthesis Genes. Journal of bacteriology, 199(19), e00325-17. [Link]

-

Beljantsev, A., Kudrin, P., Must-Kere, K., & Hauryliuk, V. (2022). New Chemotypes for the Inhibition of (p)ppGpp Synthesis in the Quest for New Antimicrobial Compounds. International journal of molecular sciences, 23(10), 5488. [Link]

-

Vinogradova, D. S., Kasatsky, P., Maksimova, E., Zegarra, V., Paleskava, A., Konevega, A. L., & Milón, P. (2020). How the initiating ribosome copes with ppGpp to translate mRNAs. PLoS genetics, 16(8), e1008892. [Link]

-

Vinogradova, D. S., Kasatsky, P., Maksimova, E., Zegarra, V., Paleskava, A., Konevega, A. L., & Milón, P. (2019). How the initiating ribosome copes with (p)ppGpp to translate mRNAs. bioRxiv. [Link]

-

Zbornikova, E., Steiner, A., Ross, W., Gourse, R. L., & Hauryliuk, V. (2020). Guanosine Tetraphosphate Has a Similar Affinity for Each of Its Two Binding Sites on Escherichia coli RNA Polymerase. Journal of bacteriology, 203(1), e00455-20. [Link]

-

Anderson, B. W., Wang, J. D., & Liu, K. (2021). Diverse molecular mechanisms of transcription regulation by the bacterial alarmone ppGpp. WIREs RNA, 12(6), e1666. [Link]

-

Steinchen, W., Zegarra, V., & Bange, G. (2020). (p)ppGpp: Magic Modulators of Bacterial Physiology and Metabolism. Frontiers in microbiology, 11, 603218. [Link]

-

Das, B., & Bhadra, R. K. (2020). (p)ppGpp Metabolism and Antimicrobial Resistance in Bacterial Pathogens. Frontiers in microbiology, 11, 584223. [Link]

-

Beljantsev, A., Kudrin, P., Must-Kere, K., & Hauryliuk, V. (2022). New Chemotypes for the Inhibition of (p)ppGpp Synthesis in the Quest for New Antimicrobial Compounds. International journal of molecular sciences, 23(10), 5488. [Link]

-

Bhadra, S. S., & Khan, F. (2018). Synthetic (p)ppGpp Analogue Is an Inhibitor of Stringent Response in Mycobacteria. Antimicrobial agents and chemotherapy, 62(7), e00305-18. [Link]

-

Diez-Quevedo, S., Bærentsen, R. L., & Dworkin, J. (2019). (p)ppGpp directly regulates translation initiation during entry into quiescence. bioRxiv. [Link]

-

Anderson, B. W., Wang, J. D., & Liu, K. (2020). Systemic characterization of pppGpp, ppGpp and pGpp targets in Bacillus reveals NahA converts (p)ppGpp to pGpp to regulate alarmone composition and signaling. bioRxiv. [Link]

-

Beljantsev, A., Kudrin, P., Must-Kere, K., & Hauryliuk, V. (2022). New Chemotypes for the Inhibition of (p)ppGpp Synthesis in the Quest for New Antimicrobial Compounds. ProQuest. [Link]

-

Hao, Y., Green, R., & Wang, J. D. (2021). Identifying the Binding Proteins of Small Ligands with the Differential Radial Capillary Action of Ligand Assay (DRaCALA). Journal of visualized experiments : JoVE, (169). [Link]

-

Lee, S., Kim, D., Kim, J., & Lee, J. (2020). Inhibition of (p)ppGpp Synthesis and Membrane Fluidity Modulation by Diosgenin: A Strategy to Suppress Staphylococcus aureus Persister Cells. International journal of molecular sciences, 21(23), 9062. [Link]

-

Das, B., & Bhadra, R. K. (2020). (p)ppGpp Metabolism and Antimicrobial Resistance in Bacterial Pathogens. Frontiers in microbiology, 11, 584223. [Link]

-

Artsimovitch, I., & Gourse, R. L. (2002). Multiple mechanisms of transcription inhibition by ppGpp at the lambda p(R) promoter. The Journal of biological chemistry, 277(46), 44474–44481. [Link]

-

Sanchez-Vazquez, P., Ross, W., & Gourse, R. L. (2023). Identification and characterization of RNA binding sites for (p)ppGpp using RNA-DRaCALA. Nucleic acids research, 51(1), e2. [Link]

-

Pajaniappan, M., He, J., & He, C. (2020). (p)ppGpp and Its Role in Bacterial Persistence: New Challenges. Antimicrobial agents and chemotherapy, 64(10), e01162-20. [Link]

-

Hobbs, J. K., & Boraston, A. B. (2019). (p)ppGpp and the Stringent Response: An Emerging Threat to Antibiotic Therapy. ACS infectious diseases, 5(9), 1461–1471. [Link]

-

Radlinski, L. C., Rowe, S. E., & Dworkin, J. (2018). (p)ppGpp-dependent activation of gene expression during nutrient limitation. Molecular microbiology, 108(4), 369–382. [Link]

-

Hydorn, M., Nagarajan, S. N., Fones, E., Harwood, C. S., & Dworkin, J. (2021). Analysis of (p)ppGpp metabolism and signaling using a dynamic luminescent reporter. PLoS genetics, 17(8), e1009726. [Link]

-

Bhadra, S. S., & Khan, F. (2018). Synthetic (p)ppGpp Analogue Is an Inhibitor of Stringent Response in Mycobacteria. Antimicrobial agents and chemotherapy, 62(7), e00305-18. [Link]

-

Wang, B., Dai, P., & Wang, J. D. (2018). Novel (p)ppGpp Binding and Metabolizing Proteins of Escherichia coli. mBio, 9(2), e02188-17. [Link]

-

Pikaard Lab. (n.d.). Protocol Name. Retrieved from [Link]

-

Roelofs, K. G., Wang, J., & Lee, V. T. (2020). Differential Radial Capillary Action of Ligand Assay (DRaCALA). Current protocols in microbiology, 57(1), e110. [Link]

-

Ross, W., Vrentas, C. E., Sanchez-Vazquez, P., Gaal, T., & Gourse, R. L. (2016). ppGpp binding to a site at the RNAP-DksA interface accounts for its dramatic effects on transcription initiation during the stringent response. Molecular cell, 62(6), 811–823. [Link]

-

Syal, K., & Chatterji, D. (2019). In vitro (p)ppGpp synthesis and hydrolysis assays using full-length MS_RHII-RSD and RelMsm. Methods in enzymology, 621, 101–116. [Link]

-

Syal, K., & Chatterji, D. (2015). Differential binding of ppGpp and pppGpp to E. coli RNA polymerase: photo-labeling and mass spectral studies. Genes to cells : devoted to molecular & cellular mechanisms, 20(10), 873–886. [Link]

-

OpenWetWare. (n.d.). In vitro Transcription. Retrieved from [Link]

-

Roelofs, K. G., Wang, J., & Lee, V. T. (2016). Differential Radial Capillary Action of Ligand Assay (DRaCALA) for High-Throughput Detection of Protein-Metabolite Interactions in Bacteria. Methods in molecular biology (Clifton, N.J.), 1520, 25–38. [Link]

-

Jenal, U., & Malone, J. (2017). A non-radioactive mass spectrometry based differential radial capillary action of ligand assay (DRaCALA) to assess ligand binding. ChemRxiv. [Link]

-

Roelofs, K. G., Wang, J., & Lee, V. T. (2016). Differential Radial Capillary Action of Ligand Assay (DRaCALA) for High-Throughput Detection of Protein–Metabolite Interactions in Bacteria. Springer Nature Experiments. [Link]

-

Griesenauer, B., & Schramm, V. L. (2016). In Vitro Transcription Assays and Their Application in Drug Discovery. Methods in molecular biology (Clifton, N.J.), 1469, 131–142. [Link]

Sources

- 1. Direct Regulation of GTP Homeostasis by (p)ppGpp: A Critical Component of Viability and Stress Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. (p)ppGpp-dependent activation of gene expression during nutrient limitation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct regulation of GTP homeostasis by (p)ppGpp: a critical component of viability and stress resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent functional insights into the role of (p)ppGpp in bacterial physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Chemotypes for the Inhibition of (p)ppGpp Synthesis in the Quest for New Antimicrobial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (p)ppGpp and the Stringent Response: An Emerging Threat to Antibiotic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]